N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
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Overview
Description
N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a butanamide backbone with a sulfanyl group attached to a pyrimidinyl ring and a methylphenyl group, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl ring is synthesized through a condensation reaction involving appropriate starting materials such as 2,4-diaminopyrimidine and methylating agents.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reagent reacts with the pyrimidinyl intermediate.
Formation of the Butanamide Backbone: The final step involves coupling the pyrimidinyl-sulfanyl intermediate with a 2-methylphenylbutanamide precursor under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the pyrimidinyl ring using metal hydrides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrimidinyl derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-2-(4-pyrimidinyl)sulfanylbutanamide: Lacks the methyl group on the pyrimidinyl ring.
N-(2-methylphenyl)-2-(6-methylpyridin-4-yl)sulfanylbutanamide: Contains a pyridinyl ring instead of a pyrimidinyl ring.
Uniqueness
N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide is unique due to the presence of both the methylphenyl and methylpyrimidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-4-14(21-15-9-12(3)17-10-18-15)16(20)19-13-8-6-5-7-11(13)2/h5-10,14H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAUIPCELAHBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)SC2=NC=NC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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